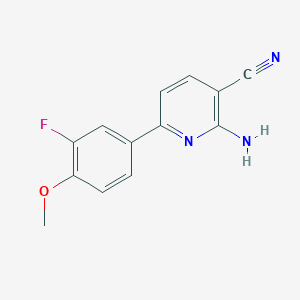![molecular formula C13H18ClN3O2 B7559903 [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone, also known as JNJ-31020028, is a small molecule inhibitor that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Wirkmechanismus
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone selectively inhibits PDE10A, which leads to an increase in cAMP and dopamine levels in the brain. This results in improved neuronal function and communication, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders. It has also been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has several advantages for use in laboratory experiments, including its high selectivity for PDE10A and its ability to cross the blood-brain barrier. However, its limited solubility and potential toxicity at high concentrations may pose challenges for its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone, including:
1. Further investigation of its efficacy and safety in clinical trials for the treatment of neurological disorders.
2. Development of more efficient synthesis methods and analogs with improved pharmacological properties.
3. Exploration of its potential therapeutic applications in other areas, such as cancer and cardiovascular disease.
4. Investigation of its effects on other signaling pathways in the brain and its potential interactions with other drugs.
5. Development of novel delivery methods to improve its bioavailability and targeted delivery to specific regions of the brain.
Synthesemethoden
The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone involves several steps, including the reaction of 3-amino-5-chloro-6-(ethylamino)pyridine with 3-bromo-1-(hydroxymethyl)piperidine, followed by the addition of a protecting group and deprotection to yield the final product.
Wissenschaftliche Forschungsanwendungen
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways in the brain.
Eigenschaften
IUPAC Name |
[5-chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-15-12-11(14)6-9(7-16-12)13(19)17-5-3-4-10(18)8-17/h6-7,10,18H,2-5,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBQAWVGUQDPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)N2CCCC(C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)

![4-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]benzoic acid](/img/structure/B7559840.png)
![2-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559847.png)

![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)
![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)

![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)